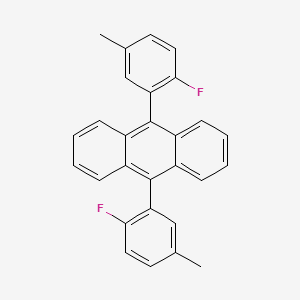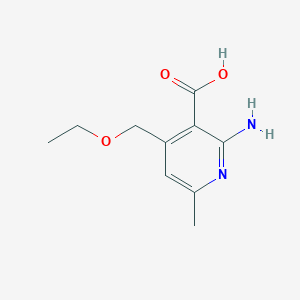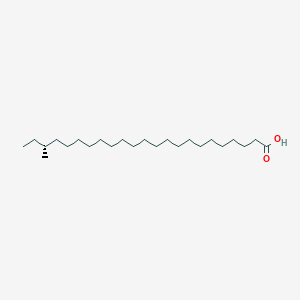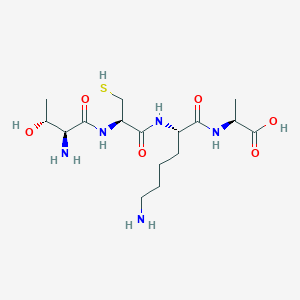
9,10-Bis(2-fluoro-5-methylphenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two fluorine atoms and two methyl groups on the phenyl rings attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(2-fluoro-5-methylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(2-fluoro-5-methylphenyl)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
9,10-Bis(2-fluoro-5-methylphenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as fluorescent probes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9,10-Bis(2-fluoro-5-methylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong fluorescence and is used in chemiluminescence research.
9,10-Dimethylanthracene: Has a high fluorescence quantum yield and is used in triplet–triplet annihilation upconversion systems.
Uniqueness
9,10-Bis(2-fluoro-5-methylphenyl)anthracene is unique due to the presence of fluorine atoms, which can enhance its photophysical properties and stability. The methyl groups also contribute to its distinct chemical behavior compared to other anthracene derivatives.
Properties
CAS No. |
816453-36-8 |
|---|---|
Molecular Formula |
C28H20F2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
9,10-bis(2-fluoro-5-methylphenyl)anthracene |
InChI |
InChI=1S/C28H20F2/c1-17-11-13-25(29)23(15-17)27-19-7-3-5-9-21(19)28(22-10-6-4-8-20(22)27)24-16-18(2)12-14-26(24)30/h3-16H,1-2H3 |
InChI Key |
MZSMXVKTLJRHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C(C=CC(=C5)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)


![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)



![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
